molecular formula C15H23N B13533886 2-(4-Propylphenyl)azepane

2-(4-Propylphenyl)azepane

Katalognummer: B13533886
Molekulargewicht: 217.35 g/mol
InChI-Schlüssel: VIBDKWSUYFPCQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Propylphenyl)azepane is an organic compound with the molecular formula C15H23N It is a nitrogen-containing heterocycle, specifically an azepane derivative, which features a seven-membered ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylphenyl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another method involves the hydrogenolysis of intermediate compounds to yield the desired azepane .

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound for research purposes, ensuring high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Propylphenyl)azepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated azepanes.

Wirkmechanismus

The mechanism of action of 2-(4-Propylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(4-Propylphenyl)azepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C15H23N

Molekulargewicht

217.35 g/mol

IUPAC-Name

2-(4-propylphenyl)azepane

InChI

InChI=1S/C15H23N/c1-2-6-13-8-10-14(11-9-13)15-7-4-3-5-12-16-15/h8-11,15-16H,2-7,12H2,1H3

InChI-Schlüssel

VIBDKWSUYFPCQM-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C2CCCCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.